![molecular formula C11H11FN2O2 B7638299 1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione is an organic compound that features a pyrrolidinedione core substituted with a 3-fluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione typically involves the reaction of 3-fluoroaniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the pyrrolidinedione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Substituted anilines and related derivatives.
Scientific Research Applications
1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluoroanilino group can enhance its binding affinity and specificity for particular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 1-[(4-Fluoroanilino)methyl]-2,5-pyrrolidinedione
- 1-[(3-Chloroanilino)methyl]-2,5-pyrrolidinedione
- 1-[(3-Methoxyanilino)methyl]-2,5-pyrrolidinedione
Comparison: 1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione is unique due to the presence of the fluoro group, which can significantly influence its reactivity and binding properties. Compared to its chloro and methoxy analogs, the fluoro derivative often exhibits higher stability and different electronic properties, which can be advantageous in certain applications .
Properties
IUPAC Name |
1-[(3-fluoroanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-2-1-3-9(6-8)13-7-14-10(15)4-5-11(14)16/h1-3,6,13H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJMSMLMBZUMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(1H-benzimidazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7638221.png)
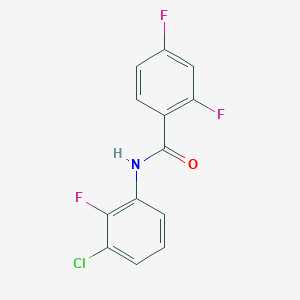
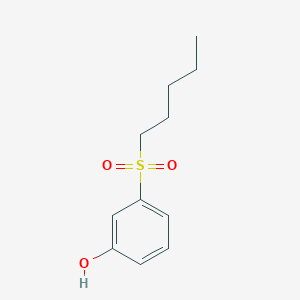
![ethyl 6-[[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7638237.png)
![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)
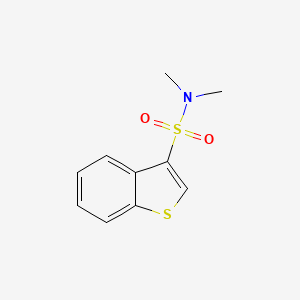
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)
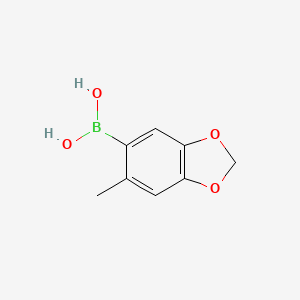
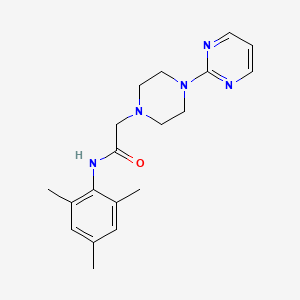
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
